4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Overview
Description
N-Deethyl Dorzolamide is a metabolite of dorzolamide, a carbonic anhydrase inhibitor commonly used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating intraocular pressure .
Preparation Methods
The synthesis of N-Deethyl Dorzolamide involves several steps. One common method includes the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracids, tert-butyl hydroperoxide, or hydrogen peroxide . The process also involves the separation of cis- and trans-isomers of dorzolamide using carboxylic acids . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-Deethyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed under specific conditions, although detailed information on this is limited.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and peracids, and solvents such as acetonitrile . Major products formed from these reactions include various isomers and derivatives of dorzolamide .
Scientific Research Applications
N-Deethyl Dorzolamide has several scientific research applications:
Mechanism of Action
N-Deethyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically the isoforms CA-II and CA-IV . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
N-Deethyl Dorzolamide is similar to other carbonic anhydrase inhibitors such as dorzolamide, brinzolamide, and acetazolamide . it is unique in its specific binding affinity and inhibition profile for different carbonic anhydrase isoforms . This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Similar compounds include:
Dorzolamide: The parent compound used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor used in ophthalmology.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Properties
IUPAC Name |
4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURBRAECUMAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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